molecular formula C22H24N4O4S B2701918 2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1322720-55-7

2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2701918
CAS No.: 1322720-55-7
M. Wt: 440.52
InChI Key: HTMZOBSRANOQSN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound of significant interest in early-stage pharmacological and biochemical research. This molecule features a complex structure incorporating a benzamide core, a piperidine ring, and a thiophene-substituted pyrazole group, a motif often associated with bioactive properties . Its specific mechanism of action and primary molecular targets are areas of active investigation. Compounds with analogous structures have been studied for their potential interactions with various enzyme systems . Researchers may utilize this high-purity agent as a key intermediate in synthetic chemistry or as a tool compound in high-throughput screening assays to explore new therapeutic pathways. Potential research applications, based on its structural features, could include the study of enzyme inhibition and cellular signaling processes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-15-5-6-16(19(12-15)30-2)21(27)23-14-7-9-26(10-8-14)22(28)18-13-17(24-25-18)20-4-3-11-31-20/h3-6,11-14H,7-10H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMZOBSRANOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps, combining reagents under specific conditions. One potential synthetic route might involve:

  • Starting with a piperidine derivative, reacting it with a carbonyl-containing reagent to form a piperidin-4-yl intermediate.

  • Coupling this intermediate with a thiophene-containing pyrazole through a condensation reaction, using a dehydrating agent.

  • Completing the synthesis by reacting this product with a benzamide derivative, employing conditions that promote substitution at the amide nitrogen.

Industrial production methods: Scaling up the synthesis for industrial production may involve optimizing the reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: It can be oxidized at the sulfur atom of the thiophene ring, forming sulfoxides or sulfones.

  • Reduction: Potential reduction at the carbonyl groups or nitrogens, affecting its structure and functionality.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.

Common reagents and conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Employing halogenating agents like thionyl chloride (SOCl2) or using nucleophiles under basic conditions.

Major products formed:

  • Sulfoxides or sulfones from oxidation.

  • Reduced forms such as alcohols or amines from reduction.

  • Substituted derivatives at the methoxy or amide positions from substitution reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzamide core, methoxy groups, and a piperidine ring substituted with a pyrazole derivative. The synthesis typically involves the reaction of appropriate precursors through methods such as condensation reactions and cyclization techniques. The detailed synthetic pathways can often be found in literature focusing on related pyrazole derivatives.

Anticancer Properties

Research has indicated that derivatives of pyrazole exhibit significant anticancer activity. For instance, studies have shown that pyrazole-based compounds can inhibit key kinases involved in cancer cell proliferation. The introduction of substituents like the thiophenyl group enhances the binding affinity to target proteins, potentially leading to improved therapeutic outcomes in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can significantly influence antibacterial efficacy .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of similar compounds have shown promise in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress marks them as potential therapeutic agents for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Case Study 1: Pyrazole Derivatives in Cancer Therapy
A study conducted on a series of pyrazole derivatives revealed that certain modifications led to enhanced potency against cancer cell lines. For example, compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor growth .

Case Study 2: Antimicrobial Evaluation
In a comprehensive evaluation of various substituted pyrazoles, it was found that compounds containing thiophene rings showed improved activity against Gram-positive bacteria compared to their unsubstituted counterparts. This suggests that the thiophene moiety plays a crucial role in enhancing antimicrobial properties .

Case Study 3: Neuroprotection Mechanisms
Research focusing on neuroprotective mechanisms highlighted that certain pyrazole derivatives could reduce neuronal apoptosis by modulating specific signaling pathways involved in cell survival. This positions such compounds as potential candidates for further development in neurodegenerative disease therapies .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Interacts with specific enzymes or receptors, influencing their activity.

  • Modulates signaling pathways, leading to changes in cellular functions.

  • The thiophene and pyrazole moieties might be key in its binding interactions with biomolecules.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Benzamide Scaffolds

The following compounds share the piperidine-benzamide backbone but differ in substituents, influencing synthetic efficiency and bioactivity:

Compound Name Key Substituents Yield (%) Molecular Weight (g/mol) Notable Data Reference
Target Compound Thiophen-2-yl, 2,4-dimethoxybenzamide N/A 436.51 Available as 10 mg (research use)
3,4-Dimethoxy-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide (sc-493817) Phenyl (vs. thiophen-2-yl) N/A 420.47 (estimated) Commercial availability
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (6e) Trifluoromethyl, aminobenzyl 65.2 410.18 MS (ESI) m/z: 410.18 [M + H]+
N-(1-(4-Aminobenzyl)piperidin-4-yl)-5-methylpyrazine-2-carboxamide (6h) Pyrazine, methyl 75.2 326.19 MS (ESI) m/z: 326.19 [M + H]+
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) Trifluoromethyl, ethylurea 55.2 449.21 HRMS m/z: 449.2086 [M + H]+

Key Observations :

  • Synthetic Efficiency : Compound 6h (75.2% yield) demonstrates superior synthetic accessibility compared to urea-linked analogs like 7a (55.2%) . The target compound’s yield is unspecified but may face challenges due to its thiophene and dimethoxy groups.
  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in 6e and 7a) enhance metabolic stability but may reduce solubility.

Thiophene-Containing Analogues with Antiviral Activity

Compounds 27 and 29 from are NS5 RdRp inhibitors with structural similarities to the target compound:

Compound Name Key Substituents Biological Activity Reference
Target Compound Thiophen-2-yl, 2,4-dimethoxybenzamide Undisclosed (research phase)
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-((3-methoxyphenyl)sulfonyl)benzamide (27) Hydroxypropynyl, methoxy sulfonyl NS5 RdRp inhibition (IC₅₀: <1 μM)
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-2-methyl-N-(quinolin-8-ylsulfonyl)benzamide (29) Methyl, quinolinyl sulfonyl NS5 RdRp inhibition (IC₅₀: <1 μM)

Key Observations :

  • Pharmacophore Similarities : All three compounds feature a thiophene ring linked to a benzamide scaffold, critical for target engagement.
  • Functional Group Impact :
    • 27 and 29 include sulfonyl groups, enhancing polar interactions with viral targets.
    • The target compound’s dimethoxy groups may improve membrane permeability compared to 27 ’s methoxy-sulfonyl moiety .

Urea and Thiourea Derivatives

Urea/thiourea-containing analogs () highlight the role of hydrogen-bond donors:

Compound Name Substituents Yield (%) Molecular Weight (g/mol) Reference
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (8b) Ethylthiourea, trifluoromethyl, fluoro 35.2 458.39 (estimated)
4-Chloro-N-(1-(4-(3-ethylureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (7e) Ethylurea, chloro, methoxy 39.5 445.19

Key Observations :

  • Yield Trends : Thiourea derivatives (e.g., 8b ) exhibit lower yields (35.2%) than urea analogs (39.5–55.2%), likely due to sulfur’s reactivity .
  • Bioactivity Implications : Urea groups (as in 7e ) may enhance solubility but introduce metabolic liabilities compared to the target compound’s methoxy groups.

Biological Activity

The compound 2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a novel derivative of pyrazole that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological profiles, including antitumor, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity through various mechanisms. The compound has been evaluated for its inhibitory effects on several cancer cell lines. Notably, studies have shown that compounds with similar structures effectively inhibit key oncogenic pathways such as BRAF(V600E) and EGFR .

Table 1: Summary of Antitumor Activity in Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715BRAF(V600E) inhibition
Similar Pyrazole DerivativeMDA-MB-23112EGFR inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. The compound has shown promise in reducing levels of TNF-α and nitric oxide (NO) in vitro, suggesting its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Effects

Compound NameCytokine InhibitionConcentration (µM)Effectiveness (%)
This compoundTNF-α1070
ControlTNF-α-20

Antibacterial Activity

Preliminary studies indicate that the compound exhibits antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Table 3: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Case Study 1: Synergistic Effects with Doxorubicin

In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, the compound was tested for synergistic effects when combined with doxorubicin. The results indicated a significant enhancement in cytotoxicity when used together compared to doxorubicin alone. The Combination Index method confirmed the synergistic interaction .

Case Study 2: Mechanistic Studies in Inflammation Models

In models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the production of inflammatory mediators. This suggests its potential utility in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are employed to synthesize 2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide?

The synthesis typically involves multi-step protocols, including cyclization and condensation reactions. For example:

  • Cyclization with POCl₃ : Pyrazole derivatives are synthesized via cyclization of substituted hydrazides using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) .
  • Multi-step assembly : A pyrazole core is functionalized with thiophene and piperidine moieties through sequential coupling reactions, as seen in analogous compounds .
  • Combinatorial chemistry : Optimization of substituents (e.g., methoxy, thiophene) can be achieved using parallel synthesis techniques to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Spectroscopy : IR and NMR (¹H/¹³C) to confirm functional groups (e.g., carbonyl, aromatic protons) and structural integrity .
  • Chromatography : HPLC or LC-MS for purity assessment and detection of byproducts .
  • Elemental analysis : To validate empirical formulas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Substituent modification : Replace methoxy groups with electron-withdrawing groups (e.g., fluorine) to enhance receptor binding, as demonstrated in fluorinated pyrazole analogs .
  • Piperidine ring functionalization : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility and pharmacokinetics .
  • Thiophene substitution : Explore alkyl/aryl variants to modulate lipophilicity and target engagement .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare IR carbonyl stretches (1650–1750 cm⁻¹) and NMR chemical shifts (e.g., piperidine protons at δ 2.5–3.5 ppm) across multiple batches .
  • Computational modeling : Use DFT calculations to predict NMR/IR spectra and reconcile experimental discrepancies .

Q. What experimental designs evaluate the compound’s stability in vitro vs. in vivo?

  • In vitro : Use DMSO stock solutions (≤0.1% v/v) to avoid solvent toxicity, with stability assessed via LC-MS over 24–72 hours .
  • In vivo : Employ radiolabeled analogs (e.g., ¹⁴C) in rodent models to track metabolic degradation and plasma half-life .

Q. What methodologies assess the compound’s environmental fate and ecotoxicology?

  • Environmental partitioning : Measure logP values and soil adsorption coefficients (Kd) to predict mobility .
  • Aquatic toxicity : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to evaluate ecological risks .

Q. How can computational modeling predict the compound’s pharmacophore interactions?

  • Docking studies : Use AutoDock or Schrödinger to map interactions with target receptors (e.g., kinases, GPCRs) .
  • MD simulations : Analyze binding stability over 100-ns trajectories to identify critical residues for affinity .

Q. What strategies mitigate toxicity during preclinical development?

  • Metabolic profiling : Identify hepatotoxic metabolites via human liver microsome assays .
  • CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interaction risks .

Methodological Notes

  • Data contradiction : Discrepancies in spectral data may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in pyrazole-thiophene systems .
  • Synthetic challenges : Low yields in cyclization steps can be addressed by optimizing POCl₃ stoichiometry (1.5–2.0 equivalents) and reaction time .

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